Azonan-2-one;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azonan-2-one;phosphoric acid typically involves the reaction of azonan-2-one with phosphoric acid under controlled conditions. One common method involves the use of acetonitrile as a solvent, with the reaction being carried out at room temperature. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with the use of advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Azonan-2-one;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Azonan-2-one;phosphoric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of azonan-2-one;phosphoric acid involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound can act as a catalyst in various chemical reactions, facilitating the formation of reaction intermediates and lowering the activation energy of the reactions . The specific molecular pathways involved depend on the nature of the reaction and the substrates used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to azonan-2-one;phosphoric acid include:
2-Azacyclononanone: A lactam with a similar ring structure.
Phosphoric Acid: A common inorganic acid with similar acidic properties.
Uniqueness
This compound is unique due to its combination of a cyclic amide and an inorganic acid, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and applications that are not possible with the individual components alone .
Eigenschaften
CAS-Nummer |
88108-34-3 |
---|---|
Molekularformel |
C8H18NO5P |
Molekulargewicht |
239.21 g/mol |
IUPAC-Name |
azonan-2-one;phosphoric acid |
InChI |
InChI=1S/C8H15NO.H3O4P/c10-8-6-4-2-1-3-5-7-9-8;1-5(2,3)4/h1-7H2,(H,9,10);(H3,1,2,3,4) |
InChI-Schlüssel |
MXRQYHUNLNDZDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=O)NCCC1.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.